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molecular formula C8H17NO2S B1321503 N-tert-butyl-1-methylcyclopropane-1-sulfonamide CAS No. 669008-25-7

N-tert-butyl-1-methylcyclopropane-1-sulfonamide

Cat. No. B1321503
M. Wt: 191.29 g/mol
InChI Key: FVVKCIUZDXQPKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741281B2

Procedure details

A solution of N-tert-butyl-(3-chloro)propylsulfonamide (4.3 g, 20 mmol) was dissolved in dry THF (100 mL) and cooled to −78° C. To this solution was added n-BuLi (17.6 mL, 44 mmol, 2.5 M in hexane) slowly. The dry ice bath was removed and the reaction mixture was allowed to warm to rt over a period of 1.5 h. This mixture was then cooled to −78° C., and a solution of n-BuLi (20 mmol, 8 mL, 2.5 M in hexane) was added. The reaction mixture was warmed to rt, recooled to −78° C. over a period of 2 h and a neat solution of methyl iodide (5.68 g, 40 mmol) added. The reaction mixture was allowed to warm to rt overnight, quenched with saturated NH4Cl (100 mL) at rt. It was extracted with EtOAc (100 mL). The organic phase was washed with brine (100 mL), dried (MgSO4), and concentrated in vacuo to give a yellow oil which was crystallized from hexane to afford the product as a slightly yellow solid (3.1 g, 81%): 1H NMR (CDCl3) δ 0.79 (m, 2H), 1.36 (s, 9H), 1.52 (m, 2H), 1.62 (s, 3H), 4.10 (bs, 1H).
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
5.68 g
Type
reactant
Reaction Step Four
Name
Yield
81%

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][S:6]([CH2:9][CH2:10][CH2:11]Cl)(=[O:8])=[O:7])([CH3:4])([CH3:3])[CH3:2].[Li][CH2:14]CCC.CI>C1COCC1>[C:1]([NH:5][S:6]([C:9]1([CH3:14])[CH2:11][CH2:10]1)(=[O:8])=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
C(C)(C)(C)NS(=O)(=O)CCCCl
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
17.6 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
[Li]CCCC
Step Four
Name
Quantity
5.68 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dry ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt over a period of 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was then cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to rt
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl (100 mL) at rt
EXTRACTION
Type
EXTRACTION
Details
It was extracted with EtOAc (100 mL)
WASH
Type
WASH
Details
The organic phase was washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
was crystallized from hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)NS(=O)(=O)C1(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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